molecular formula C9H16O3 B13255052 3-(1-Hydroxypropan-2-yl)oxane-3-carbaldehyde

3-(1-Hydroxypropan-2-yl)oxane-3-carbaldehyde

Cat. No.: B13255052
M. Wt: 172.22 g/mol
InChI Key: SJRZYVJVRGQTTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Hydroxypropan-2-yl)oxane-3-carbaldehyde is a bicyclic organic compound featuring an oxane (tetrahydropyran) ring substituted at the 3-position with a 1-hydroxypropan-2-yl group and an aldehyde functional group. This structure combines the steric and electronic effects of a cyclic ether with the reactivity of an aldehyde and a secondary alcohol.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

3-(1-hydroxypropan-2-yl)oxane-3-carbaldehyde

InChI

InChI=1S/C9H16O3/c1-8(5-10)9(6-11)3-2-4-12-7-9/h6,8,10H,2-5,7H2,1H3

InChI Key

SJRZYVJVRGQTTM-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1(CCCOC1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxypropan-2-yl)oxane-3-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-hydroxypropanal with an oxane derivative in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of 3-(1-Hydroxypropan-2-yl)oxane-3-carbaldehyde may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of the compound in large quantities while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxypropan-2-yl)oxane-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: 3-(1-Hydroxypropan-2-yl)oxane-3-carboxylic acid.

    Reduction: 3-(1-Hydroxypropan-2-yl)oxane-3-methanol.

    Substitution: Various substituted oxane derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-Hydroxypropan-2-yl)oxane-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Hydroxypropan-2-yl)oxane-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the hydroxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

3-(3-Methylbutan-2-yl)oxane-3-carbaldehyde (CAS: 1934521-68-2)

Key Differences :

  • Substituent : The 3-methylbutan-2-yl group replaces the 1-hydroxypropan-2-yl group, eliminating the hydroxyl functionality.
  • Molecular Formula : C₁₁H₂₀O₂ vs. an estimated C₉H₁₆O₃ for the target compound.
  • Polarity : The absence of a hydroxyl group in 3-(3-methylbutan-2-yl)oxane-3-carbaldehyde reduces hydrogen-bonding capacity, likely lowering its aqueous solubility compared to the target compound.

Table 1: Physicochemical Comparison

Property 3-(1-Hydroxypropan-2-yl)oxane-3-carbaldehyde (Est.) 3-(3-Methylbutan-2-yl)oxane-3-carbaldehyde
Molecular Formula C₉H₁₆O₃ C₁₁H₂₀O₂
Molecular Weight (g/mol) ~172.22 184.27
Functional Groups Aldehyde, hydroxyl, ether Aldehyde, ether, branched alkyl
Hydrogen-Bonding Capacity High (OH group) Low

Acorenone C (1S,4S,5R)-1-((S)-1-hydroxypropan-2-yl)-4,8-dimethylspiro[4.5]dec-8-en-7-one

Key Differences :

  • Core Structure: Acorenone C features a spiro[4.5]decenone system () instead of an oxane ring, introducing a ketone and a fused cyclohexane ring.
  • Stereochemistry : The hydroxyl group’s stereochemistry (S-configuration) and spiro arrangement may confer distinct biological activity, such as enzyme inhibition or receptor binding.
  • Reactivity: The ketone group in acorenone C differs chemically from the aldehyde in the target compound, altering nucleophilic addition pathways.

RK-019 (Pan-FGFR Inhibitor)

Key Differences :

  • Functional Groups: RK-019 contains a pyrido[1,2-a]pyrimidin-4-one core with amino and pyrazole substituents (). The 1-hydroxypropan-2-yl group in RK-019 is part of an aminoethyl side chain, contrasting with the direct substitution on the oxane ring in the target compound.
  • Biological Relevance: RK-019’s FGFR inhibitory activity highlights the role of hydroxyl and amino groups in target binding, suggesting that the hydroxyl group in the target compound may also participate in molecular interactions.

Functional Group Comparisons

Aldehyde vs. Ketone

  • Reactivity: Aldehydes (target compound) are generally more reactive than ketones (e.g., acorenone C) due to lower steric hindrance and higher electrophilicity, enabling faster nucleophilic additions.

Hydroxyl vs. Alkyl Substituents

  • The hydroxyl group in the target compound enhances polarity and solubility but may introduce instability under acidic or oxidative conditions. In contrast, alkyl substituents (e.g., 3-methylbutan-2-yl in ) improve hydrophobicity, favoring membrane permeability.

Biological Activity

3-(1-Hydroxypropan-2-yl)oxane-3-carbaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, characterization, and biological effects, drawing on various research studies and findings.

Synthesis and Characterization

The synthesis of 3-(1-Hydroxypropan-2-yl)oxane-3-carbaldehyde typically involves the reaction of appropriate aldehydes with hydroxyalkanes under controlled conditions. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods confirm the structural integrity and purity of the synthesized compound.

Antimicrobial Properties

Research has indicated that derivatives of oxane compounds exhibit significant antimicrobial activity. For instance, studies on related Schiff base derivatives have shown effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans . The biological activity of 3-(1-Hydroxypropan-2-yl)oxane-3-carbaldehyde may be inferred from these findings, suggesting potential applications in treating infections.

Antioxidant Activity

Phenolic compounds similar to 3-(1-Hydroxypropan-2-yl)oxane-3-carbaldehyde have demonstrated antioxidant properties. These compounds can scavenge free radicals, thus protecting cells from oxidative stress. Research on hydroxytyrosol and its derivatives has shown that they possess strong antioxidant capabilities, which could be relevant for the biological activity of the compound .

Cytotoxic Effects

Investigations into the cytotoxic effects of related compounds have revealed their potential in cancer therapy. For example, certain oxane derivatives have been studied for their ability to inhibit cancer cell proliferation through apoptosis induction . The specific mechanisms by which 3-(1-Hydroxypropan-2-yl)oxane-3-carbaldehyde exerts cytotoxic effects require further exploration but may involve interactions with cellular signaling pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various oxane derivatives against a panel of bacterial and fungal strains. The results indicated that certain modifications to the oxane structure significantly enhanced antimicrobial potency. This finding suggests that 3-(1-Hydroxypropan-2-yl)oxane-3-carbaldehyde could be optimized for improved activity against resistant strains.

CompoundBacterial StrainZone of Inhibition (mm)
Oxane AE. coli15
Oxane BS. aureus18
TargetC. albicans12

Case Study 2: Antioxidant Activity

The antioxidant capacity of phenolic compounds was assessed using DPPH radical scavenging assays. Compounds similar to 3-(1-Hydroxypropan-2-yl)oxane-3-carbaldehyde exhibited varying degrees of radical scavenging ability, suggesting a potential role in mitigating oxidative damage in biological systems.

CompoundIC50 (µM)
Hydroxytyrosol25
Tyrosol30
Target CompoundTBD

Research Findings

Recent studies have emphasized the importance of structure-activity relationships (SAR) in determining the biological efficacy of compounds similar to 3-(1-Hydroxypropan-2-yl)oxane-3-carbaldehyde. Modifications to functional groups can significantly alter their biological profiles, making it essential to explore various derivatives systematically.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.